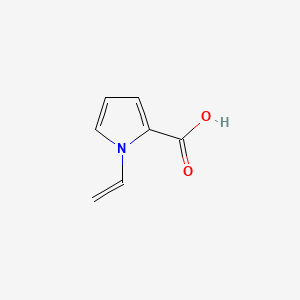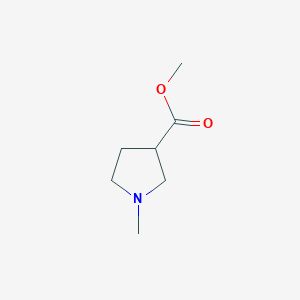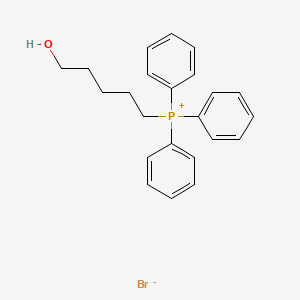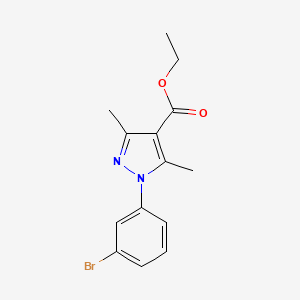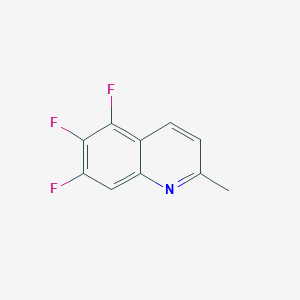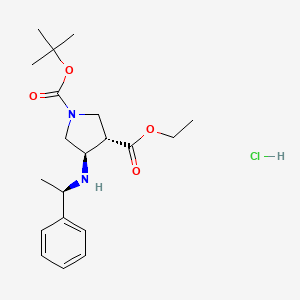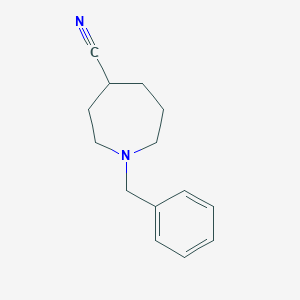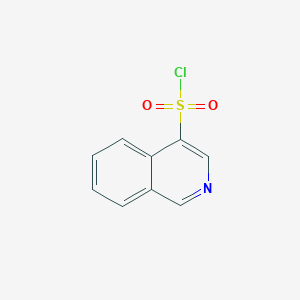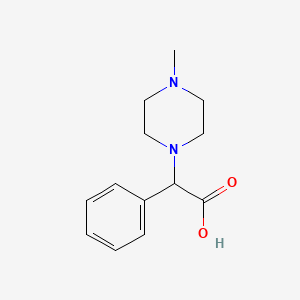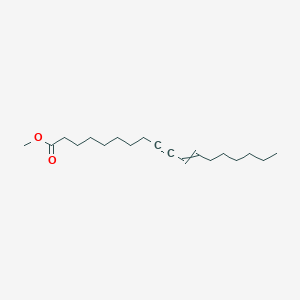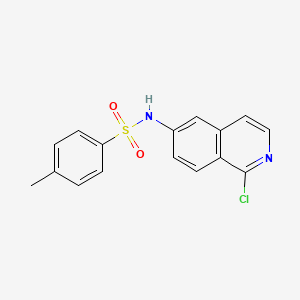
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide, also known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AQ-13 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, AQ-13 has shown promise in treating a range of diseases beyond bacterial and fungal infections, including cancer, autoimmune disorders, and viral infections.
Applications De Recherche Scientifique
Antimicrobial Activity
Sulfonamide derivatives, such as those synthesized and characterized in studies, have shown significant antimicrobial activities. For instance, novel benzenesulfonamide compounds with oxinates of different metals have exhibited higher antimicrobial activity against various bacterial and fungal strains compared to their parent compounds (Vanparia et al., 2010). Similarly, antimicrobial screening of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligands and their metal complexes revealed enhanced activity upon metal complexation, suggesting their potential as novel antimicrobial agents (Kharwar & Dixit, 2021).
Synthesis and Characterization of Metal Complexes
The study on the synthesis of sulfonamide derivatives and their metal complexes has explored their physicochemical properties and potential interactions with DNA. These interactions are crucial for understanding the mechanism of action of these compounds, which could lead to the development of new therapeutic agents (Kharwar & Dixit, 2021).
Enzyme Inhibition and Potential Therapeutic Uses
Sulfonamide compounds have been evaluated for their in vitro anticancer and anti-HIV activities, showcasing their potential as therapeutic agents in treating various diseases. The structure-activity relationship (SAR) analysis of these compounds provides insights into their mechanism of action and potential efficacy (Pomarnacka & Kornicka, 2001). Moreover, the study of mixed-ligand copper(II)-sulfonamide complexes has highlighted their DNA binding and cleavage abilities, genotoxicity, and anticancer activity, further indicating the broad applicability of sulfonamide derivatives in medicinal chemistry (González-Álvarez et al., 2013).
Propriétés
IUPAC Name |
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-2-5-14(6-3-11)22(20,21)19-13-4-7-15-12(10-13)8-9-18-16(15)17/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLVEWAPRIFTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

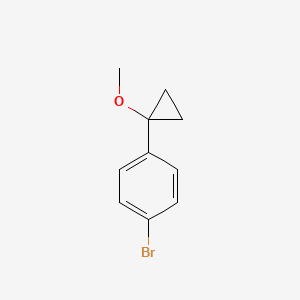
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
